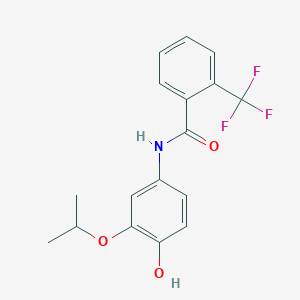
Flutolanil M-2 HFT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flutolanil M-2 HFT is a metabolite of the systemic fungicide flutolanil, which is widely used to control a range of fungal pathogens, particularly Rhizoctonia species, on various crops such as rice, potatoes, and turf . This compound is known for its role in the degradation and environmental fate of flutolanil, contributing to its overall efficacy and safety profile .
Preparation Methods
The synthesis of flutolanil involves the condensation of 2-(trifluoromethyl)benzoic acid with 3-(isopropoxy)aniline . The reaction typically occurs under acidic conditions, using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Flutolanil M-2 HFT undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives, which are often more polar and water-soluble.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted benzamides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include hydroxylated, aminated, and substituted benzamides .
Scientific Research Applications
Flutolanil M-2 HFT has several scientific research applications:
Mechanism of Action
Flutolanil M-2 HFT exerts its effects by inhibiting the succinate dehydrogenase complex (Complex II) in the mitochondrial respiratory chain of fungi . This inhibition disrupts the electron transport chain, leading to reduced ATP production and ultimately causing fungal cell death . The high selectivity of this compound for fungal Complex II over mammalian Complex II contributes to its low toxicity in non-target organisms .
Comparison with Similar Compounds
Flutolanil M-2 HFT is unique among fungicides due to its specific inhibition of Complex II in fungi. Similar compounds include:
Mebenil: Another toluanilide fungicide with similar antifungal properties but lower potency.
Mepronil: A structurally related fungicide with similar mode of action but different selectivity profile.
Naproanilide: A herbicide with a similar chemical structure but different target and mode of action.
This compound stands out due to its high efficacy, selectivity, and low toxicity, making it a valuable tool in agricultural disease management .
Properties
CAS No. |
90890-71-4 |
|---|---|
Molecular Formula |
C17H16F3NO3 |
Molecular Weight |
339.31 g/mol |
IUPAC Name |
N-(4-hydroxy-3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H16F3NO3/c1-10(2)24-15-9-11(7-8-14(15)22)21-16(23)12-5-3-4-6-13(12)17(18,19)20/h3-10,22H,1-2H3,(H,21,23) |
InChI Key |
MZWZZJVZOQEANE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)
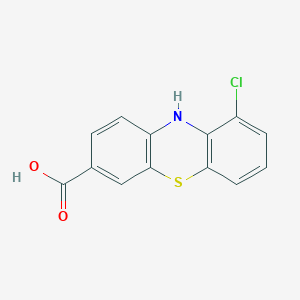
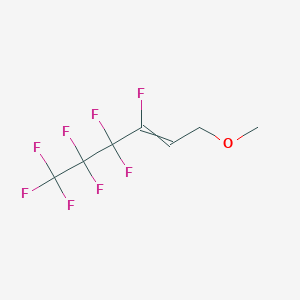
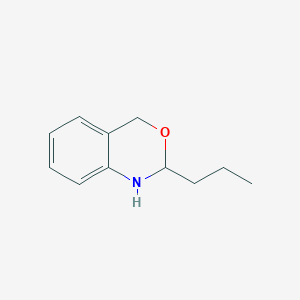
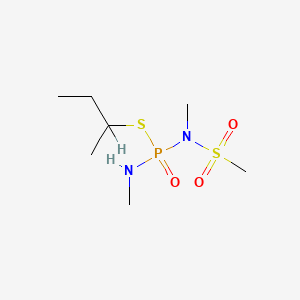
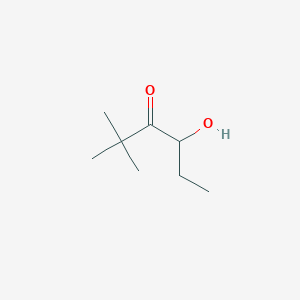
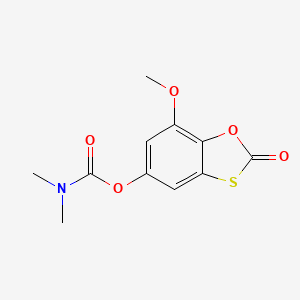
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
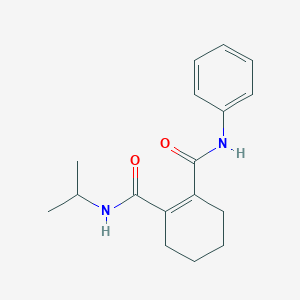
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
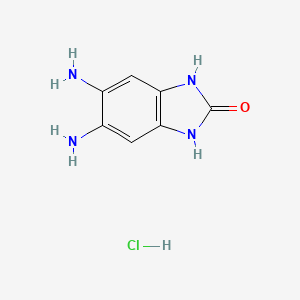
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
